molecular formula C21H22N2O5S3 B2460961 N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896337-68-1

N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No.: B2460961
CAS No.: 896337-68-1
M. Wt: 478.6
InChI Key: SEVIEHWCFHRCME-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes both methoxyphenyl and thienyl groups

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S3/c1-28-16-8-6-15(7-9-16)10-11-22-20(24)21(25)23-14-18(17-4-2-12-29-17)31(26,27)19-5-3-13-30-19/h2-9,12-13,18H,10-11,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVIEHWCFHRCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide typically involves multiple steps. One common approach is the reaction of 4-methoxyphenethylamine with thienyl-based intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-N’-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide is unique due to the combination of methoxyphenyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes both methoxy and thiophene moieties, which are known to influence biological activity. The molecular formula is C20H24N2O2S3C_{20}H_{24}N_2O_2S_3, and it features two distinct ethyl groups attached to nitrogen atoms in an ethanediamide framework.

Antimicrobial Activity

Thiophene-containing compounds have shown promising antimicrobial activities. A related study highlighted that thiophene derivatives displayed antibacterial effects against gram-positive and gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics . The presence of the methoxy group may enhance lipophilicity, potentially improving membrane penetration and antimicrobial efficacy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on similar compounds:

  • Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Some thiophene derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.
  • Interaction with DNA : Certain derivatives may intercalate with DNA, disrupting replication and transcription processes.

Study 1: Anticancer Efficacy

A study focused on a series of thiophene derivatives reported significant anticancer activity against breast cancer cell lines. The compound's ability to induce apoptosis was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction. While the specific compound this compound was not tested, the findings suggest that similar compounds could yield comparable results.

Study 2: Antimicrobial Properties

In another investigation, a set of thiophene-based compounds was evaluated for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications in the thiophene ring significantly enhanced antibacterial activity. This underscores the potential for this compound to exhibit similar effects due to its structural components.

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